molecular formula C15H23NO2 B049922 Ciramadol CAS No. 63269-31-8

Ciramadol

Cat. No. B049922
CAS RN: 63269-31-8
M. Wt: 249.35 g/mol
InChI Key: UVTLONZTPXCUPU-ZNMIVQPWSA-N
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Description

Synthesis Analysis

Ciramadol's synthesis involves complex chemical processes designed to achieve its potent analgesic effects. Although specific details of the synthesis process are often proprietary, it involves the creation of a compound with three adjacent chiral centers, which are critical to its activity. The synthesis process is designed to ensure the correct stereochemistry for optimal biological activity (Stallings & Donohue, 1981).

Molecular Structure Analysis

The molecular structure of Ciramadol has been thoroughly analyzed using X-ray crystallography, revealing the relative configurations of its chiral centers and its absolute configuration. This analysis is crucial for understanding how Ciramadol interacts with biological targets to exert its analgesic effects. The hydrobromide salt of Ciramadol, prepared for these studies, allowed for the observation of specific hydrogen bonds, providing insights into its molecular interactions (Stallings & Donohue, 1981).

Chemical Reactions and Properties

Ciramadol undergoes various chemical reactions in the body, leading to its metabolization and the achievement of its analgesic effects. These reactions include glucuronidation, leading to the formation of metabolites that are primarily excreted via the renal route. Understanding these metabolic pathways is essential for comprehending Ciramadol's pharmacokinetics and optimizing its therapeutic use (Sisenwine, Tio, & Ruelius, 1982).

Scientific Research Applications

  • Analgesic Potency in Postsurgical Pain : Ciramadol has been shown to provide greater pain relief than codeine and placebo in postsurgical pain, with Ciramadol 60 mg being more effective than codeine 60 mg. However, a high incidence of side effects was noted, questioning its suitability for clinical use in ambulant patients (Steenberghe et al., 2004).

  • Efficacy in Chronic Cancer Pain : Ciramadol (30 mg and 90 mg) demonstrated significant analgesic activity in patients with chronic cancer pain, with the 90 mg dose being superior to codeine and 30 mg dose. Nausea and drowsiness were common side effects, but not dose-related (Stambaugh & McAdams, 1987).

  • Dosage and Toxicity Assessment : In patients with mild or moderate pain due to malignant disease, effective pain relief was achieved with doses ranging from 20 mg to 60 mg. However, in moderate to severe pain, it was less effective (Cochrane et al., 1979).

  • Metabolic Disposition Studies : Studies on ciramadol in rhesus monkeys and rats revealed extensive presystemic metabolism and identified major metabolites formed through glucuronidation and Phase I transformations (Sisenwine, Tio, & Ruelius, 1982).

  • Effect on Spinal Dorsal Horn Neurons : Ciramadol was found to inhibit activities in lamina V-type cells of the spinal dorsal horn induced by bradykinin, suggesting its action in blocking nociceptive activities (Kubota, Satoh, & Takagi, 1984).

  • Use in Renal Colic : Intravenous administration of ciramadol in patients with renal colic provided good pain relief, although vomiting and nausea were common side effects (Oosterlinck & Minnaert, 1982).

  • Comparison with Other Analgesics : Ciramadol has been compared with pentazocine and codeine for post-operative pain, showing similar or superior effectiveness and a tolerable side effect profile (Camu, 1981).

  • Low Ceiling Respiratory Depression : Intravenous ciramadol at certain doses showed a ceiling effect on respiratory depression, which may be a characteristic of agonist-antagonist type analgesics (Romagnoli & Keats, 1986).

properties

IUPAC Name

3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTLONZTPXCUPU-ZNMIVQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]([C@H]1CCCC[C@H]1O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018412
Record name Ciramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciramadol

CAS RN

63269-31-8
Record name Ciramadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63269-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciramadol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063269318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIRAMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQ109OW0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
321
Citations
MJ Staquet - Current medical research and opinion, 1980 - Taylor & Francis
A double-blind, crossover study was carried out in 15 patients with chronic pain due to cancer to assess the effectiveness of two different doses of a new analgesic, ciramadol, compared …
Number of citations: 21 www.tandfonline.com
A Kubota, M Satoh, H Takagi - The Japanese Journal of …, 1983 - jstage.jst.go.jp
… For injection of ciramadol into the lumbar subarachnoid space (intrathecal … Ciramadol was dissolved in physio logical saline and … Ciramadol dissolved in physiological saline at various …
Number of citations: 2 www.jstage.jst.go.jp
JE Stambaugh Jr, J McAdams - The Journal of Clinical …, 1987 - Wiley Online Library
… Ciramadol 30 mg and codeine 60 mg demonstrated equal analgesic activity, whereas ciramadol 90 … The predominant adverse experiences associated with ciramadol were nausea and …
Number of citations: 10 accp1.onlinelibrary.wiley.com
AD Cochrane, R Bell, JR Sullivan… - Medical Journal of …, 1979 - Wiley Online Library
Ciramadol (WY 15705), a new analgesic and narcotic antagonist was studied in oral‐dose form in 16 patients (15 of whom were suffering from malignant disease) to evaluate the …
Number of citations: 9 onlinelibrary.wiley.com
SF Sisenwine, AL Liu, C Tio, H Kimmel, G Freeland - Xenobiotica, 1986 - Taylor & Francis
1. Twelve subjects received single 15 mg oral doses of 14 C-ciramadol. Excretion of the dose occurred almost entirely by the renal route (93.5 ± 11.7 (SD)% of the dose), and only 0.7±…
Number of citations: 5 www.tandfonline.com
AM Hoyumpa, MW Brown, R Johnson… - The Journal of …, 1989 - Wiley Online Library
To determine the effects of liver disease on the disposition of ciramadol, an analgesic that undergoes ether glucuronidation, we studied its plasma pharmacokinetics in 10 patients with …
Number of citations: 8 accp1.onlinelibrary.wiley.com
L Lasagna, JF Calimlim - Clinical Pharmacology & …, 1985 - Wiley Online Library
… mg ciramadol, by 60% of those who took 30 mg ciramadol, by 59% of those who took 60 mg ciramadol, … From 1 to 4 hours after drug dosing, 15 mg ciramadol generally produced higher …
Number of citations: 4 ascpt.onlinelibrary.wiley.com
HD Reines, P Hunt, W Rambo… - The Journal of Clinical …, 1986 - Wiley Online Library
… ciramadol 60 mg was better than pentazocine and placebo at several evaluation times. The 30‐mg dose of ciramadol … in the ciramadol 30 mg group, followed by the ciramadol 60 mg, …
Number of citations: 2 accp1.onlinelibrary.wiley.com
RJ FRAGEN, NJ CALDWELL - The Journal of Clinical …, 1982 - Wiley Online Library
… statistically than placebo and the lower doses of ciramadol at certain points during the 6‐hour … We conclude that 40 mg ciramadol for moderate postoperative pain and 60 mg ciramadol …
Number of citations: 13 accp1.onlinelibrary.wiley.com
JT Haskins, JA Moyer, EA Muth, EB Sigg - European journal of …, 1985 - Elsevier
… ciramadol Like the other three compounds tested, ciramadol … of 0.6 mg/kg Additional doses of ciramadol up to 1.0 mg/kg … The ID50 for inhibition of LC impulse flow by ciramadol was …
Number of citations: 71 www.sciencedirect.com

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